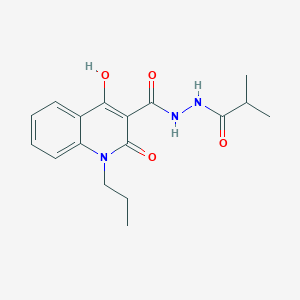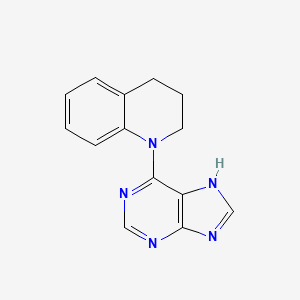![molecular formula C19H15F5N4O3S B12457457 N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12457457.png)
N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pentafluorophenyl group, and a thioxoimidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with a suitable acylating agent to form an intermediate, which is then reacted with a thioxoimidazolidinone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thioxo group can be reduced to a thiol or a corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the thioxo group can produce a thiol derivative .
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)-2-phenylacetamide: Similar structure but lacks the thioxoimidazolidinone ring.
N-(4-methoxyphenyl)-2-methoxyacetamide: Similar structure but lacks the pentafluorophenyl group
Uniqueness
N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pentafluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C19H15F5N4O3S |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2,3,4,5,6-pentafluoroanilino)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C19H15F5N4O3S/c1-27-18(30)10(7-11(29)25-8-3-5-9(31-2)6-4-8)28(19(27)32)26-17-15(23)13(21)12(20)14(22)16(17)24/h3-6,10,26H,7H2,1-2H3,(H,25,29) |
Clé InChI |
XDQSQCKWQADGOO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(N(C1=S)NC2=C(C(=C(C(=C2F)F)F)F)F)CC(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)
![4-({[4-({3-[(2-Methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12457381.png)
![2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12457392.png)
![Tetramethyl 5',5',9'-trimethyl-6'-{[4-(trifluoromethyl)phenyl]carbonyl}-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B12457399.png)
![2-({(4Z)-1-(4-methoxyphenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B12457419.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12457423.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12457429.png)
![2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline](/img/structure/B12457430.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid](/img/structure/B12457449.png)


![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457463.png)

